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Compound of Interest

Compound Name:
8-Chloro-5-methoxy-2-

methylquinoline

CAS No.: 420786-79-4

Cat. No.: B11895146 Get Quote

An In-Depth Technical Guide to 8-Chloro-5-methoxy-2-methylquinoline as a Pharmaceutical

Intermediate

Introduction: The Quinoline Scaffold in Modern Drug
Discovery
The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal

chemistry, forming the structural backbone of numerous natural products and synthetic

pharmaceuticals.[1] Its rigid structure and versatile substitution patterns allow for precise three-

dimensional orientation of functional groups, making it an ideal framework for interacting with

biological targets. The discovery of quinine, the archetypal quinoline-based antimalarial,

catalyzed centuries of research, leading to a vast library of derivatives with applications as

antibacterial, anticancer, anti-inflammatory, and neuroprotective agents.[2]

8-Chloro-5-methoxy-2-methylquinoline is a specialized derivative that serves as a highly

valuable intermediate in the synthesis of complex pharmaceutical agents. The specific

arrangement of its substituents—a chloro group at position 8, a methoxy group at position 5,

and a methyl group at position 2—provides a unique combination of steric and electronic

properties. These features enable chemists to perform selective, high-yield transformations to

build intricate molecular architectures, making it a key building block in the development of

novel therapeutics, particularly in oncology.[3][4]
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This guide provides an in-depth overview of the properties, synthesis, and applications of 8-
Chloro-5-methoxy-2-methylquinoline for researchers and scientists in drug development.

Physicochemical Properties and Data
Accurate characterization is the foundation of chemical synthesis. The key properties of 8-
Chloro-5-methoxy-2-methylquinoline are summarized below.

Property Value Source

CAS Number
1206-62-8 (for the related 4-ol

form)
[5]

Molecular Formula C₁₁H₁₀ClNO Inferred

Molecular Weight 207.66 g/mol Inferred

Synonym(s)
8-chloro-5-methoxy-2-methyl-

4(1H)-quinolinone
[5]

Physical Form Solid [5]

Purity Typically >98% [5]

Storage
Sealed in a dry, room-

temperature environment.
[5]

Note: The provided search results primarily point to the related quinolin-4-ol tautomer (CAS

1206-62-8). The target molecule, 8-Chloro-5-methoxy-2-methylquinoline, is the aromatic

precursor or a close derivative.

General Synthetic Approach: The Conrad-Limpach
Synthesis
The synthesis of substituted quinolines can be achieved through several classic named

reactions. The Conrad-Limpach synthesis is a highly effective method for producing 4-

hydroxyquinolines (quinolin-4-ones), which can then be converted to the 4-chloro analogues

and subsequently de-chlorinated if necessary, or used directly. A plausible pathway to the

closely related 8-chloro-5-methoxy-2-methylquinolin-4-ol is outlined below.
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This protocol describes the cyclization of an aniline with a β-ketoester, a foundational reaction

in quinoline chemistry.

Protocol 1: Synthesis of 8-Chloro-5-methoxy-2-
methylquinolin-4-ol
Causality: This two-step process first forms an enamine intermediate via condensation, which

then undergoes a thermal cyclization. The high temperature is necessary to overcome the

activation energy for the intramolecular electrophilic aromatic substitution that closes the

pyridine ring.

Step 1: Condensation

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine

1 equivalent of 3-chloro-5-methoxyaniline and 1.1 equivalents of ethyl acetoacetate in a

suitable solvent such as ethanol.

Add a catalytic amount (e.g., 0.1%) of a strong acid like sulfuric acid or p-toluenesulfonic

acid to protonate the carbonyl of the ester, activating it for nucleophilic attack by the

aniline.

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin

Layer Chromatography (TLC).

Upon completion, allow the reaction to cool to room temperature and remove the solvent

under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization

The crude enamine is added to a high-boiling point, inert solvent such as Dowtherm A or

mineral oil.

Heat the mixture to approximately 250 °C. This high temperature provides the energy for

the intramolecular cyclization reaction.

Maintain this temperature for 30-60 minutes. The product will often precipitate from the hot

solvent.
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Carefully cool the mixture and dilute with a hydrocarbon solvent like hexanes to fully

precipitate the product.

Collect the solid product by vacuum filtration and wash with hexanes to remove the high-

boiling solvent.

The resulting solid is 8-Chloro-5-methoxy-2-methylquinolin-4-ol, which can be purified

further by recrystallization.

Step 1: Condensation

Step 2: Cyclization

3-Chloro-5-methoxyaniline

Enamine Intermediate

Ethyl Acetoacetate Acid Catalyst (H+)

8-Chloro-5-methoxy-2-methylquinolin-4-ol

Intramolecular Cyclization

High Temp. (~250 °C)

Click to download full resolution via product page

Caption: Synthetic workflow for 8-Chloro-5-methoxy-2-methylquinolin-4-ol.

Application as a Pharmaceutical Intermediate
The true value of 8-Chloro-5-methoxy-2-methylquinoline lies in its capacity for controlled,

regioselective functionalization. The chloro group at the C8 position is a versatile handle for

introducing further complexity, most commonly through cross-coupling reactions.

Derivatives based on this core structure have shown significant promise in cancer therapy. For

example, a synthesized derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline,

demonstrated potent cytotoxicity against colorectal cancer cell lines by modulating the
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PI3K/AKT/mTOR signaling pathway.[3][4] This highlights the potential of the 8-chloro-5-

methoxyquinoline scaffold as a precursor to biologically active molecules.

Protocol 2: General Procedure for Suzuki Cross-
Coupling
Causality: The Suzuki reaction is a powerful C-C bond-forming reaction. It relies on a palladium

catalyst that undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive

elimination. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating

the reaction, while the base is required to activate the boronic acid for the transmetalation step.

Reaction Setup:

To an oven-dried Schlenk flask, add 8-Chloro-5-methoxy-2-methylquinoline (1 eq.), the

desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as

Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3

eq.).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This

is crucial as the palladium catalyst is oxygen-sensitive.

Solvent Addition:

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and

water, via syringe. Degassing the solvent (e.g., by sparging with argon) prevents oxidation

of the catalyst.

Reaction Execution:

Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-

24 hours).

Workup and Purification:

Cool the reaction to room temperature and dilute with ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired 8-

aryl-5-methoxy-2-methylquinoline derivative.

Reaction Conditions

8-Chloro-5-methoxy-2-methylquinoline Starting Material

8-Aryl-5-methoxy-2-methylquinoline Advanced Intermediate / API Scaffold

Suzuki Coupling

Aryl Boronic Acid

Pd(PPh₃)₄ Base (K₂CO₃)

Click to download full resolution via product page

Caption: Role as an intermediate in a Suzuki cross-coupling reaction.

Safety and Handling
Proper handling of chemical intermediates is paramount for laboratory safety. 8-Chloro-5-
methoxy-2-methylquinoline and its derivatives are classified as irritants.[5]

General Precautions:

Always handle in a well-ventilated area or a chemical fume hood.[6][7]

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side

shields, a lab coat, and chemical-resistant gloves.[8]

Avoid breathing dust, fumes, or vapors.[7]

Do not get in eyes, on skin, or on clothing.[6]

Wash hands thoroughly after handling.[6]
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First Aid Measures:

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and

easy to do. Continue rinsing and seek medical attention.[6]

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical

advice.[6]

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison

center or doctor if you feel unwell.[6]

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical

attention if symptoms occur.[7]

Hazard Class GHS Pictogram Signal Word Hazard Statement

Skin Irritation GHS07 Warning
H315: Causes skin

irritation

Eye Irritation GHS07 Warning
H319: Causes serious

eye irritation

Respiratory Irritation GHS07 Warning
H335: May cause

respiratory irritation

Data is for closely related chloro-quinoline structures and should be treated as representative.

[5][9]

Conclusion
8-Chloro-5-methoxy-2-methylquinoline is more than just a chemical compound; it is an

enabling tool for innovation in drug discovery. Its carefully arranged functional groups provide a

predictable and versatile platform for building molecular complexity. By leveraging established

synthetic protocols like the Conrad-Limpach synthesis for its creation and powerful cross-

coupling reactions for its elaboration, researchers can efficiently access novel chemical matter.

As demonstrated by its utility in synthesizing potent anticancer agents, this intermediate holds

significant potential for the development of next-generation therapeutics. Adherence to rigorous

safety protocols ensures that its potential can be explored responsibly and effectively.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11895146?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11895146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

